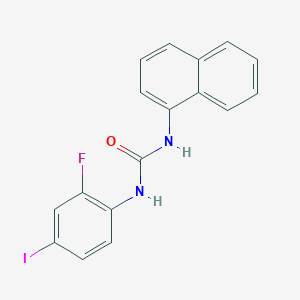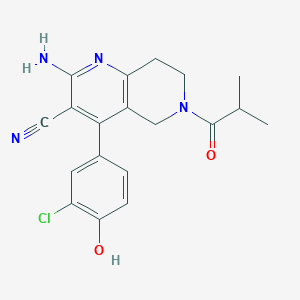
N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It has been found to be effective in inhibiting the activity of phospholipase D (PLD), which is an enzyme that plays an important role in various cellular processes.
Mecanismo De Acción
N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea acts as a competitive inhibitor of PLD by binding to its catalytic site. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, which is a signaling molecule involved in various cellular processes. By inhibiting the activity of PLD, N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea prevents the production of phosphatidic acid and blocks downstream signaling pathways.
Biochemical and Physiological Effects:
N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea has been found to have a number of biochemical and physiological effects. Inhibition of PLD activity by N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea has been shown to block cell proliferation, migration, and survival. N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea has also been found to induce apoptosis in cancer cells and reduce inflammation in animal models. In addition, N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and used in a variety of assays. N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea is also highly specific for PLD, which allows for the selective inhibition of PLD activity. However, one limitation of using N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea is that it may have off-target effects on other enzymes or signaling pathways. In addition, the concentration of N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea required to achieve complete inhibition of PLD activity may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are a number of future directions for the use of N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea in scientific research. One direction is to study the role of PLD in other cellular processes and disease models. Another direction is to develop more potent and selective inhibitors of PLD that can be used in clinical settings. In addition, the development of new assays and imaging techniques may allow for the more precise measurement of PLD activity in vivo. Overall, the use of N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea in scientific research has provided valuable insights into the role of PLD in various cellular processes and disease models, and has the potential to lead to the development of new therapies for a variety of diseases.
Métodos De Síntesis
N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea can be synthesized using a three-step process. The first step involves the synthesis of 2-fluoro-4-iodophenol, which is then reacted with naphthalene-1-amine to form N-(2-fluoro-4-iodophenyl)-1-naphthylamine. This compound is then reacted with isocyanate to form N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea. The synthesis of N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea has been described in detail in various scientific publications.
Aplicaciones Científicas De Investigación
N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea has been widely used in scientific research to study the role of PLD in various cellular processes. PLD is involved in a number of signaling pathways, including those that regulate cell proliferation, migration, and survival. By inhibiting the activity of PLD, N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea has been found to be effective in blocking these pathways and inhibiting cell growth and migration. N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea has also been used to study the role of PLD in cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(2-fluoro-4-iodophenyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FIN2O/c18-14-10-12(19)8-9-16(14)21-17(22)20-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGSUWFNVQZCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=C(C=C(C=C3)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-N'-(2-hydroxybenzylidene)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B6070953.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B6070962.png)
![[3-(3-chlorobenzyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B6070983.png)
![2-{1-(4-ethoxybenzyl)-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6070990.png)

hydrazone](/img/structure/B6071000.png)


![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylbenzamide](/img/structure/B6071022.png)
![7-(2-hydroxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6071025.png)

![N-(4-bromo-3-chlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6071038.png)
![3-{1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6071044.png)
![4-fluoro-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B6071052.png)